molecular formula C8H16Cl2N4S B13700727 5-(1,4-Diazepan-1-YL)-3-methyl-1,2,4-thiadiazole dihydrochloride

5-(1,4-Diazepan-1-YL)-3-methyl-1,2,4-thiadiazole dihydrochloride

Cat. No.: B13700727
M. Wt: 271.21 g/mol
InChI Key: OWYJIKYLOJBWDG-UHFFFAOYSA-N
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Description

5-(1,4-Diazepan-1-YL)-3-methyl-1,2,4-thiadiazole dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,4-Diazepan-1-YL)-3-methyl-1,2,4-thiadiazole dihydrochloride typically involves the formation of the diazepane ring followed by the introduction of the thiadiazole moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable diamine with a thiadiazole precursor can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-(1,4-Diazepan-1-YL)-3-methyl-1,2,4-thiadiazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-(1,4-Diazepan-1-YL)-3-methyl-1,2,4-thiadiazole dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1,4-Diazepan-1-YL)-3-methyl-1,2,4-thiadiazole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,4-Diazepan-1-YL)-3-methyl-1,2,4-thiadiazole dihydrochloride is unique due to its combination of a diazepane ring with a thiadiazole ring, providing distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C8H16Cl2N4S

Molecular Weight

271.21 g/mol

IUPAC Name

5-(1,4-diazepan-1-yl)-3-methyl-1,2,4-thiadiazole;dihydrochloride

InChI

InChI=1S/C8H14N4S.2ClH/c1-7-10-8(13-11-7)12-5-2-3-9-4-6-12;;/h9H,2-6H2,1H3;2*1H

InChI Key

OWYJIKYLOJBWDG-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)N2CCCNCC2.Cl.Cl

Origin of Product

United States

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